molecular formula C14H14N2O B1306516 Furan-2-ylmethyl-(1H-indol-3-ylmethyl)-amine CAS No. 842974-82-7

Furan-2-ylmethyl-(1H-indol-3-ylmethyl)-amine

Cat. No.: B1306516
CAS No.: 842974-82-7
M. Wt: 226.27 g/mol
InChI Key: BBKIWSNSSIOBHU-UHFFFAOYSA-N
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Description

“Furan-2-ylmethyl-(1H-indol-3-ylmethyl)-amine” is a chemical compound with the molecular formula C14H14N2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

A simple one-pot approach was developed for the synthesis of furan-2(5H)-one derivative containing indole fragments . This method includes the telescoped multicomponent reaction of indole, 4-methoxyphenylglyoxal, and Meldrum’s acid . The synthetic utility of the prepared furan-2(5H)-one was demonstrated by condensation with 4-methoxybenzaldehyde .


Molecular Structure Analysis

The structure of the synthesized furanones was confirmed by 1H and 13C-NMR spectroscopy and high-resolution mass spectrometry with electrospray ionization (ESI-HRMS) .


Chemical Reactions Analysis

Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized .

Scientific Research Applications

Heteroaromatic Synthesis

Furan-2-ylmethyl and related compounds are utilized in the synthesis of heteroaromatic products, such as in the decarboxylative Claisen rearrangement reactions. These reactions yield 2,3-disubstituted heteroaromatic products under specific conditions, demonstrating the compound's role in producing complex chemical structures (Craig et al., 2005).

Microwave-Assisted Synthesis of Amides and Esters

The compound is involved in the novel synthesis of ester and amide derivatives under microwave-assisted conditions. This method allows for the synthesis of N-blocked amides using N-blocked amino acids and amine, indicating its potential in organic synthesis and chemical research (Janczewski et al., 2021).

Antibacterial and Antimycobacterial Activities

Research on N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives has shown promising results in antibacterial and antimycobacterial activities. This highlights the compound's potential application in developing new antimicrobial agents (Szulczyk et al., 2021).

Synthesis of Novel Compounds with Pharmaceutical Potential

The synthesis of novel compounds like 1,1-bis(2-Carbamoylguanidino)furan-2-ylmethane demonstrates the compound's utility in creating new chemicals with potential applications in the pharmaceutical industry (Orie et al., 2019).

Palladium-Catalyzed Oxidative Amination

The compound is used in the palladium-catalyzed oxidative amination of furans to synthesize functionalized indoles. This method provides an innovative approach to accessing various heteroaromatic scaffolds (Makarov et al., 2018).

Cytotoxicity and Anticancer Activities

Studies on derivatives of the compound have shown significant cytotoxicity against cancer cell lines and antimicrobial activities, positioning it as a candidate for further exploration in cancer therapy (Phutdhawong et al., 2019).

Photophysical Properties in Metal Ion Sensors

The compound's derivatives have been studied for their photophysical properties, specifically in the field of metal ion sensors. This research could lead to the development of new materials for detecting metal ions (Kumar et al., 2015).

Mechanism of Action

The synthesized compounds were evaluated for their in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines . Some of the target compounds demonstrated effective activities towards the three tumour cell lines . Mechanistic studies revealed that compound 7d induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase, and inhibited polymerization of tubulin via a consistent way with colchicine .

Safety and Hazards

The safety and hazards associated with “Furan-2-ylmethyl-(1H-indol-3-ylmethyl)-amine” are not well documented in the literature. Sigma-Aldrich does not collect analytical data for this product .

Future Directions

The synthesized compounds were evaluated for their in vitro antiproliferative activities . Among them, compound 7d exhibited the most potent activities against HeLa (IC50 = 0.52 μM), MCF-7 (IC50 = 0.34 μM), and HT-29 (IC50 = 0.86 μM) . Therefore, 7d is a potential agent for the further development of tubulin polymerization inhibitors .

Properties

IUPAC Name

1-(furan-2-yl)-N-(1H-indol-3-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-2-6-14-13(5-1)11(9-16-14)8-15-10-12-4-3-7-17-12/h1-7,9,15-16H,8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKIWSNSSIOBHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CNCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390087
Record name Furan-2-ylmethyl-(1H-indol-3-ylmethyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842974-82-7
Record name Furan-2-ylmethyl-(1H-indol-3-ylmethyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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